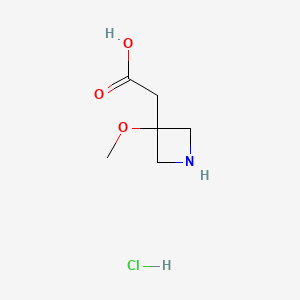
2-(3-Methoxyazetidin-3-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyazetidin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyazetidin-3-yl)acetic acid hydrochloride typically involves the reaction of 3-methoxyazetidine with acetic acid under acidic conditions to form the hydrochloride salt . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyazetidin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or amines (e.g., methylamine) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(3-Hydroxyazetidin-3-yl)acetic acid hydrochloride.
Reduction: Formation of 2-(3-Methoxyazetidin-3-yl)ethanol hydrochloride.
Substitution: Formation of 2-(3-Haloazetidin-3-yl)acetic acid hydrochloride or 2-(3-Aminoazetidin-3-yl)acetic acid hydrochloride.
Applications De Recherche Scientifique
2-(3-Methoxyazetidin-3-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxyazetidine hydrochloride: A closely related compound with similar structural features.
2-(3-Hydroxyazetidin-3-yl)acetic acid hydrochloride: An oxidation product of the compound.
2-(3-Aminoazetidin-3-yl)acetic acid hydrochloride: A substitution product of the compound.
Uniqueness
2-(3-Methoxyazetidin-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Its methoxy group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H12ClNO3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
2-(3-methoxyazetidin-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(2-5(8)9)3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H |
Clé InChI |
VEWIMFYRKKEJSN-UHFFFAOYSA-N |
SMILES canonique |
COC1(CNC1)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


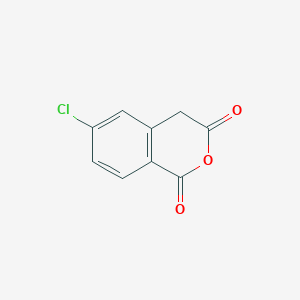
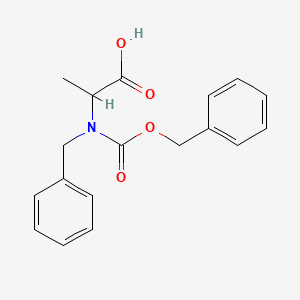
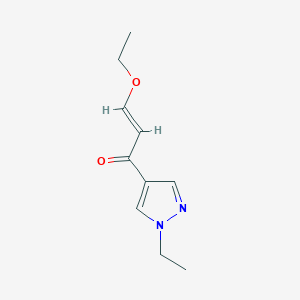
![3-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13484833.png)
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride](/img/structure/B13484846.png)
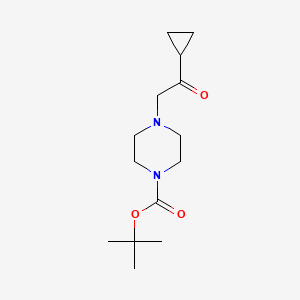


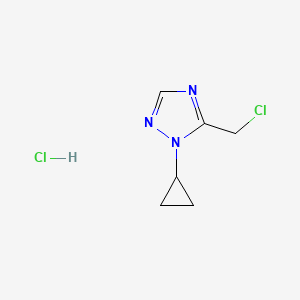
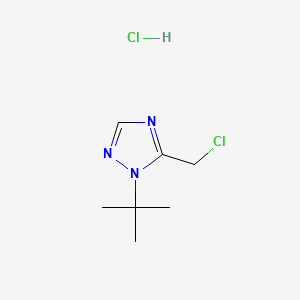
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)
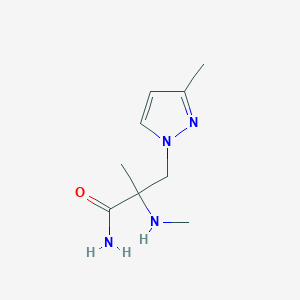
![(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B13484907.png)

